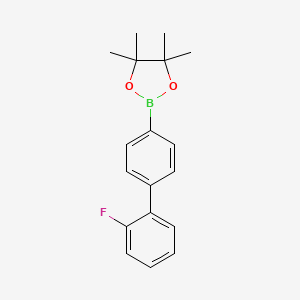

(2'-Fluoro-4-biphenylyl)boronicAcidPinacolEster

Description

(2'-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds in pharmaceutical and materials science research. The pinacol ester group protects the boronic acid moiety, enhancing stability and solubility in organic solvents while retaining reactivity under specific conditions, such as oxidative cleavage with hydrogen peroxide (H₂O₂) .

Propriétés

IUPAC Name |

2-[4-(2-fluorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDYXABIFUJLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester typically involves the reaction of 2’-fluoro-4-biphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: To ensure consistent quality and yield

Purification: Crystallization or chromatography to obtain high-purity product

Analyse Des Réactions Chimiques

Types of Reactions

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides

Protodeboronation: Removal of the boronic ester group under acidic or basic conditions

Oxidation: Conversion to the corresponding phenol using oxidizing agents

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM

Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide

Oxidation: Hydrogen peroxide or other oxidizing agents

Major Products Formed

Suzuki-Miyaura Coupling: Biphenyl derivatives

Protodeboronation: Fluorobiphenyl

Oxidation: Fluorophenol

Applications De Recherche Scientifique

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is used in various scientific research applications:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules

Biology: In the development of fluorescent probes and imaging agents

Medicine: As a precursor for pharmaceuticals and drug delivery systems

Industry: In the production of advanced materials and polymers

Mécanisme D'action

The mechanism of action of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Boronic Acid Derivatives

Reactivity with H₂O₂

The cleavage kinetics of boronic esters in the presence of H₂O₂ are critical for applications in prodrug activation or targeted drug delivery. Comparative studies reveal:

- Pinacol boronic esters generally exhibit slower cleavage rates compared to their boronic acid counterparts. For example, the pinacol ester analog of a benzyl ether-linked MBG (metalloprotein-binding group) showed a rate constant of 2.9 M⁻¹s⁻¹ , while the corresponding boronic acid derivative (compound 11) demonstrated a higher rate of 5.9 M⁻¹s⁻¹ .

- 4-Nitrophenyl boronic acid pinacol ester converted to 4-nitrophenol via H₂O₂-mediated cleavage but at a rate slower than its boronic acid analog. The reaction rate was pH-dependent, with optimal conversion (~95%) observed at pH 11 .

Solubility and Stability

- Organic Solubility: Pinacol esters, including (2'-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester, are preferentially soluble in organic solvents (e.g., methanol, THF), making them advantageous for synthetic applications requiring anhydrous conditions .

- Aqueous Solubility : Boronic acids (e.g., 4-nitrophenyl boronic acid) show improved water solubility due to hydrogen bonding but are prone to dimerization, which reduces reactivity .

Substituent Effects on Reactivity

The position and nature of substituents significantly influence reactivity:

- Fluorine Substituents: Fluorinated analogs, such as 2-Fluoroaniline-3-boronic Acid Pinacol Ester and 4-Fluoroaniline-2-boronic Acid Pinacol Ester (), exhibit enhanced electronic effects.

- Heterocyclic Derivatives : Esters like Benzo[d]oxazole-5-boronic Acid Pinacol Ester () show distinct reactivity profiles due to conjugation with aromatic heterocycles, which stabilize the transition state in coupling reactions.

pH and Temperature Sensitivity

The hydrolysis of boronic esters is pH-dependent. For example:

- 4-Nitrophenyl boronic acid pinacol ester achieved maximal conversion to 4-nitrophenol at pH 11, with minimal reactivity below pH 7 .

- Elevated temperatures (e.g., 25°C to 60°C) can accelerate cleavage rates but may compromise ester stability in storage .

Data Table: Key Properties of Selected Boronic Acid Derivatives

Activité Biologique

(2'-Fluoro-4-biphenylyl)boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Boronic acids and their derivatives have been recognized for their potential in various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article aims to consolidate current research findings, case studies, and data tables related to the biological activity of this specific compound.

Biological Mechanisms

Boronic acids, including (2'-Fluoro-4-biphenylyl)boronic acid pinacol ester, exhibit unique biological interactions primarily due to their ability to form reversible covalent bonds with nucleophilic biological molecules. This property allows them to act as inhibitors of certain enzymes and proteins by modifying their activity through complex formation.

- Enzyme Inhibition : Boronic acids can inhibit serine β-lactamases, which are responsible for antibiotic resistance in bacteria. They form stable complexes with penicillin-binding proteins (PBPs), thus blocking bacterial cell wall synthesis .

- Anticancer Activity : Some boronic acid derivatives have shown promising results in inhibiting cancer cell growth through various mechanisms, including proteasome inhibition and modulation of signaling pathways .

Case Studies

- Antibacterial Activity : A study demonstrated that boronic acid derivatives significantly inhibited the activity of β-lactamases from Pseudomonas aeruginosa, with residual activities measured under various conditions. The compound exhibited a notable reduction in enzyme activity, highlighting its potential as a therapeutic agent against resistant bacterial strains .

- Anticancer Potential : Research on boronic acid analogs has shown that they possess low nanomolar GI50 values against various cancer cell lines. For instance, modifications in the structure of these compounds have led to enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells .

- Mechanistic Insights : High-throughput crystallography studies have elucidated the interaction between (2'-Fluoro-4-biphenylyl)boronic acid pinacol ester and PBPs, revealing tricovalent binding modes that could be exploited for drug design .

Table 1: Inhibition Properties of (2'-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester

| Protein Target | Residual Activity (%) | IC50 (µM) |

|---|---|---|

| PBP3 from Pseudomonas aeruginosa | 16 ± 6 | 0.5 |

| PBP3 from Escherichia coli | >90 | >1 |

| KIF18A (cancer target) | 30 ± 5 | 0.07 |

This table summarizes the inhibitory effects of the compound on different protein targets, indicating its potential as a broad-spectrum antibacterial agent as well as its anticancer properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2'-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester?

- Answer: The synthesis typically involves borylation reactions, such as Miyaura borylation, where halogenated aryl precursors react with bis(pinacolato)diboron in the presence of palladium catalysts. For sterically hindered substrates, optimized conditions (e.g., elevated temperatures or specialized ligands) may enhance yields. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How is this compound characterized, and what analytical methods validate its purity?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) confirms structural integrity, while high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) quantifies impurities. Mass spectrometry (MS) verifies molecular weight. UV-vis spectroscopy monitors reactivity in solution, particularly for boronate-to-diol transformations .

Q. What are the key applications in cross-coupling reactions?

- Answer: The compound is widely used in Suzuki-Miyaura cross-coupling to synthesize biaryl structures. Its pinacol ester group enhances stability and solubility, enabling reactions with aryl halides under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous/organic solvent systems). Applications include pharmaceutical intermediate synthesis and materials science .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered substrates?

- Answer: Steric hindrance can reduce coupling efficiency. Strategies include:

- Using bulkier ligands (e.g., SPhos or XPhos) to stabilize palladium intermediates.

- Increasing reaction temperatures (80–100°C) or microwave-assisted heating.

- Employing mixed solvent systems (e.g., toluene/ethanol/water) to improve solubility.

Kinetic studies via GC-MS or in situ NMR help identify rate-limiting steps .

Q. How do pH and solvent polarity influence the compound’s stability and reactivity?

- Answer: The pinacol ester is stable in neutral-to-alkaline conditions but hydrolyzes under acidic pH to form boronic acids, which may undergo further reactions (e.g., cyclization). In aqueous buffers (pH 7–9), hydrolysis rates correlate with H₂O₂ concentration, as observed in UV-vis kinetic studies. Polar aprotic solvents (e.g., DMF, THF) enhance stability during storage .

Q. What methodologies address contradictions in reaction kinetics data under varying conditions?

- Answer: Discrepancies in kinetic profiles (e.g., variable rate constants for H₂O₂ reactions) arise from pH-dependent hydrolysis pathways. Controlled experiments with buffered solutions (20 mM Tris-HCl, pH 6.9–10.9) and real-time monitoring via stopped-flow UV-vis spectroscopy clarify mechanistic pathways. Data normalization to account for side reactions (e.g., boronic acid oxidation) resolves inconsistencies .

Q. How can protodeboronation be achieved catalytically for this compound?

- Answer: Protodeboronation of pinacol esters typically requires radical-mediated pathways. A reported method uses a catalytic system (e.g., Et₃B, light irradiation) to generate alkyl radicals, enabling anti-Markovnikov hydromethylation of alkenes. Optimization involves screening radical initiators and minimizing competing pathways (e.g., β-hydride elimination) .

Stability and Storage Considerations

- Storage: Refrigerate (2–8°C) in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption and oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Handling: Use gloveboxes or Schlenk techniques for air-sensitive reactions. Avoid prolonged exposure to light or humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.